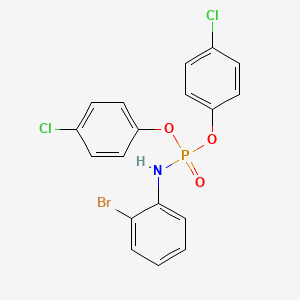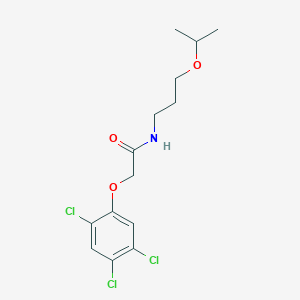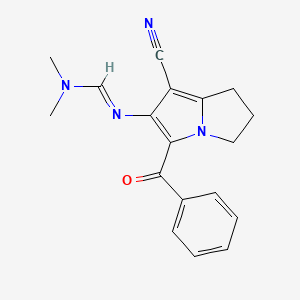
bis(4-chlorophenyl) (2-bromophenyl)amidophosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(4-chlorophenyl) (2-bromophenyl)amidophosphate, also known as BCAPP, is a chemical compound that has been extensively studied for its potential applications in scientific research. BCAPP is a phosphonate ester that contains both chlorophenyl and bromophenyl groups, which make it a highly reactive and versatile compound. In
Applications De Recherche Scientifique
Bis(4-chlorophenyl) (2-bromophenyl)amidophosphate has been studied for its potential applications in various scientific research fields, including biochemistry, pharmacology, and toxicology. bis(4-chlorophenyl) (2-bromophenyl)amidophosphate has been shown to inhibit the activity of various enzymes, including acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase. bis(4-chlorophenyl) (2-bromophenyl)amidophosphate has also been studied for its potential use as an anticancer agent, as it has been shown to induce apoptosis in cancer cells.
Mécanisme D'action
The mechanism of action of bis(4-chlorophenyl) (2-bromophenyl)amidophosphate involves its ability to react with and modify the active sites of enzymes and other biomolecules. bis(4-chlorophenyl) (2-bromophenyl)amidophosphate contains both chlorophenyl and bromophenyl groups, which make it highly reactive and able to form covalent bonds with nucleophilic groups on enzymes and other biomolecules. This covalent modification can inhibit the activity of enzymes and induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of bis(4-chlorophenyl) (2-bromophenyl)amidophosphate depend on the specific enzymes and biomolecules that it interacts with. bis(4-chlorophenyl) (2-bromophenyl)amidophosphate has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are enzymes involved in the breakdown of acetylcholine in the nervous system. This inhibition can lead to an accumulation of acetylcholine and result in various physiological effects, such as muscle spasms and convulsions. bis(4-chlorophenyl) (2-bromophenyl)amidophosphate has also been shown to induce apoptosis in cancer cells, which can lead to the death of cancer cells and potentially inhibit the growth and spread of tumors.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of bis(4-chlorophenyl) (2-bromophenyl)amidophosphate in lab experiments is its high reactivity and specificity for certain enzymes and biomolecules. This allows for precise and targeted modification of these biomolecules, which can provide insights into their function and potential therapeutic applications. However, one of the limitations of bis(4-chlorophenyl) (2-bromophenyl)amidophosphate is its potential toxicity and side effects, which can limit its use in certain experiments and applications.
Orientations Futures
There are many future directions for research on bis(4-chlorophenyl) (2-bromophenyl)amidophosphate, including its potential use as an anticancer agent, its interactions with other biomolecules, and its potential applications in drug discovery and development. One area of research could focus on optimizing the synthesis method of bis(4-chlorophenyl) (2-bromophenyl)amidophosphate to increase its yield and purity. Another area of research could focus on identifying new enzymes and biomolecules that bis(4-chlorophenyl) (2-bromophenyl)amidophosphate can interact with and modifying its structure to increase its specificity and selectivity. Overall, bis(4-chlorophenyl) (2-bromophenyl)amidophosphate has great potential for scientific research and has many exciting future directions for exploration.
Méthodes De Synthèse
The synthesis of bis(4-chlorophenyl) (2-bromophenyl)amidophosphate involves the reaction of 2-bromophenol with chlorophenylphosphonic dichloride in the presence of a base, such as triethylamine. The resulting intermediate product is then reacted with ammonia to form bis(4-chlorophenyl) (2-bromophenyl)amidophosphate. This synthesis method has been optimized and improved over the years, and various modifications have been made to increase the yield and purity of bis(4-chlorophenyl) (2-bromophenyl)amidophosphate.
Propriétés
IUPAC Name |
N-bis(4-chlorophenoxy)phosphoryl-2-bromoaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrCl2NO3P/c19-17-3-1-2-4-18(17)22-26(23,24-15-9-5-13(20)6-10-15)25-16-11-7-14(21)8-12-16/h1-12H,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACIPCZASVLLEMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NP(=O)(OC2=CC=C(C=C2)Cl)OC3=CC=C(C=C3)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrCl2NO3P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-bis(4-chlorophenoxy)phosphoryl-2-bromoaniline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-methoxybenzamide](/img/structure/B5171909.png)
![N~2~-(2,5-dimethylphenyl)-N~1~-(4-ethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5171914.png)

![4,4'-thiobis[N-(4-bromophenyl)benzenesulfonamide]](/img/structure/B5171931.png)
![4-[(3-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}acryloyl)amino]benzamide](/img/structure/B5171939.png)
![2-[3-[3-(acetylamino)-4-ethylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5171946.png)
![1-methyl-6-oxo-6H-benzo[c]chromen-3-yl 4-{[(benzyloxy)carbonyl]amino}butanoate](/img/structure/B5171948.png)
![N-(2,4-dichlorophenyl)-5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5171960.png)
![N-[3-(5-chloro-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-4-methoxybenzamide](/img/structure/B5171961.png)

![1-allyl-5-{4-[(4-bromobenzyl)oxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5171974.png)
![2-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-N-methyl-N-[(4-methyl-1H-imidazol-2-yl)methyl]-2-indanecarboxamide](/img/structure/B5171983.png)
![N-(2-{1-[6-(1-azepanyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]-4-piperidinyl}ethyl)acetamide](/img/structure/B5171991.png)
![N-{4-methoxy-2-[(3-methoxybenzoyl)amino]phenyl}-2-furamide](/img/structure/B5171999.png)